molecular formula C26F53I B12663715 Tripentacontafluoro-26-iodohexacosane CAS No. 65975-15-7

Tripentacontafluoro-26-iodohexacosane

Cat. No.: B12663715
CAS No.: 65975-15-7
M. Wt: 1446.1 g/mol
InChI Key: JKPQYAMTJKRMMG-UHFFFAOYSA-N
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Description

Tripentacontafluoro-26-iodohexacosane is a highly fluorinated organic compound with the molecular formula C26F53I . It is characterized by the presence of 53 fluorine atoms and one iodine atom attached to a hexacosane backbone. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tripentacontafluoro-26-iodohexacosane typically involves the fluorination of hexacosane derivatives. One common method is the direct fluorination of hexacosane using elemental fluorine under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound involves a multi-step process. Initially, hexacosane is iodinated to introduce the iodine atom. This is followed by a series of fluorination steps using fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5). The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tripentacontafluoro-26-iodohexacosane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while reduction reactions typically produce deiodinated compounds .

Scientific Research Applications

Tripentacontafluoro-26-iodohexacosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tripentacontafluoro-26-iodohexacosane is primarily related to its high fluorine content. The extensive fluorination imparts unique electronic properties, making it highly resistant to chemical and biological degradation. This resistance is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s molecular targets and pathways are still under investigation, but its stability and inertness are key factors in its applications .

Comparison with Similar Compounds

Uniqueness: Tripentacontafluoro-26-iodohexacosane stands out due to its exceptionally long carbon chain and high degree of fluorination. This combination results in unparalleled thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .

Properties

CAS No.

65975-15-7

Molecular Formula

C26F53I

Molecular Weight

1446.1 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26-tripentacontafluoro-26-iodohexacosane

InChI

InChI=1S/C26F53I/c27-1(28,3(31,32)5(35,36)7(39,40)9(43,44)11(47,48)13(51,52)15(55,56)17(59,60)19(63,64)21(67,68)23(71,72)25(75,76)77)2(29,30)4(33,34)6(37,38)8(41,42)10(45,46)12(49,50)14(53,54)16(57,58)18(61,62)20(65,66)22(69,70)24(73,74)26(78,79)80

InChI Key

JKPQYAMTJKRMMG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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